molecular formula C9H13N3O B1672159 Iproniazid CAS No. 54-92-2

Iproniazid

Cat. No. B1672159
CAS RN: 54-92-2
M. Wt: 179.22 g/mol
InChI Key: NYMGNSNKLVNMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Iproniazid is a substituted hydrazine, and its structure and reactivity are similar to isoniazid . The isopropyl hydrazine moiety is essential for the inhibition of monoamine oxidase activity .


Molecular Structure Analysis

The molecular formula of Iproniazid is C9H13N3O . It has a molar mass of 179.223 g/mol . The structure of Iproniazid is chemically similar to isoniazid .


Chemical Reactions Analysis

Iproniazid inhibits the activity of monoamine oxidases (MAOs) by itself and through an active metabolite, isopropylhydrazine . It is known to be oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to highly reactive acylating and alkylating agents .


Physical And Chemical Properties Analysis

Iproniazid has a density of 1.084 g/cm3 and a boiling point of 265.9 °C (510.6 °F) .

Scientific Research Applications

Antidepressant

Iproniazid was the first clinically effective Monoamine Oxidase Inhibitor (MAOI) and was extensively studied for its psychiatric effects . It was noted to be the first useful drug to “energize” rather than sedate depressed patients . This made it an important distinction when treating diseases associated with deep depression of mood and lack of reactivity to the environment .

Treatment for Withdrawn Patients

Iproniazid was reported to have favorable effects on withdrawn patients . This suggests that it could be used in the treatment of conditions characterized by social withdrawal or isolation.

Mood Energizer

Iproniazid was observed to “energize” rather than sedate depressed patients . This unique property made it a valuable tool in the treatment of conditions characterized by low energy levels or lethargy.

Treatment for Anxious Depression

In 1959, researchers observed that Iproniazid could be beneficial for patients with elevated anxiety levels . This suggests its potential use in the treatment of anxious depression.

Treatment for Atypical Depression

Atypical depression is a subtype of major depression characterized by mood reactivity. Iproniazid, being a mood energizer, could potentially be used in the treatment of this condition .

Treatment for Refractory Depression

Clinical lore suggests that a MAOI like Iproniazid should be used only in depressed patients refractory to other treatment methods . This indicates its potential use in treatment-resistant depression.

Mechanism of Action

Target of Action

Iproniazid primarily targets Monoamine Oxidases (MAOs) . These enzymes are responsible for the breakdown of monoamines, which are neurotransmitters such as norepinephrine, serotonin, and dopamine . By inhibiting these enzymes, Iproniazid increases the availability of these neurotransmitters .

Mode of Action

Iproniazid is a non-selective, irreversible MAO inhibitor . It inhibits the activity of MAOs both directly and by forming an active metabolite, isopropylhydrazine . Both Iproniazid and isopropylhydrazine react near the active site of MAOs, leading to the inhibition of these enzymes . This results in an increase in the levels of monoamine neurotransmitters in the brain, which can help alleviate symptoms of depression .

Biochemical Pathways

The inhibition of MAOs by Iproniazid affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs break down these neurotransmitters, but the inhibition of these enzymes by Iproniazid leads to an increase in their levels . This can affect various downstream effects, such as mood regulation .

Pharmacokinetics

It’s known that the drug can be excreted via different routes, including the lungs, urine, bile, and sometimes via the skin or breast milk .

Result of Action

The primary result of Iproniazid’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression . It’s important to note that iproniazid was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of Iproniazid can be influenced by various environmental factors. For example, certain food products containing tyramine can interact with Iproniazid, which led to its withdrawal in Canada in July 1964 . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s overall health, other medications they may be taking, and their adherence to the prescribed dosage .

Safety and Hazards

Iproniazid was withdrawn from the market because of its hepatotoxicity . It was discontinued in most of the world in the 1960s due to a high incidence of hepatitis . It is recommended to avoid breathing mist, gas, or vapors of Iproniazid and avoid contact with skin and eyes .

Future Directions

While Iproniazid was one of the first antidepressants ever marketed, it was replaced by less hepatotoxic drugs such as phenelzine and isocarboxazid . Current efforts are focused on understanding the etiology of depression and identifying novel targets for pharmacological treatment .

properties

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGNSNKLVNMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023168
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iproniazid

CAS RN

54-92-2
Record name Iproniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

161-161.5
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid
Reactant of Route 2
Iproniazid
Reactant of Route 3
Reactant of Route 3
Iproniazid
Reactant of Route 4
Reactant of Route 4
Iproniazid
Reactant of Route 5
Reactant of Route 5
Iproniazid
Reactant of Route 6
Iproniazid

Q & A

Q1: What is Iproniazid's primary mechanism of action?

A: Iproniazid functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.

Q2: How does MAO inhibition impact neurotransmitter levels?

A: By inhibiting MAO, Iproniazid prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.

Q3: What is the molecular formula and weight of Iproniazid?

A3: Iproniazid has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.

Q4: Are there any specific insights into the material compatibility and stability of Iproniazid?

A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. Iproniazid's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.

Q5: How do structural modifications of Iproniazid influence its activity?

A: Research suggests that the alkylhydrazine residue of Iproniazid is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.

Q6: Are there any known analogues of Iproniazid with improved safety profiles?

A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.

Q7: How is Iproniazid metabolized in the body?

A: Iproniazid is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].

Q8: Does Iproniazid induce or inhibit drug-metabolizing enzymes?

A: Research indicates that Iproniazid can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.

Q9: What were the primary clinical applications of Iproniazid?

A: Iproniazid was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].

Q10: What are the major safety concerns associated with Iproniazid?

A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].

Q11: Are there specific genetic factors that might predispose individuals to Iproniazid-induced liver injury?

A: While the research provided doesn't directly address genetic factors, it does highlight that Iproniazid exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.